molecular formula C12H9BO2S B7980532 Dibenzo[b,d]thiophen-3-ylboronic acid

Dibenzo[b,d]thiophen-3-ylboronic acid

Cat. No.: B7980532
M. Wt: 228.08 g/mol
InChI Key: NHVNWPIMHDTDPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dibenzo[b,d]thiophen-3-ylboronic acid is a useful research compound. Its molecular formula is C12H9BO2S and its molecular weight is 228.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • DNA-PK/PI3-K Inhibitory Activity : Compounds derived from dibenzo[b,d]thiophen-4-yl, closely related to dibenzo[b,d]thiophen-3-ylboronic acid, have been found to inhibit DNA-dependent protein kinase (DNA-PK) and phosphatidylinositol 3-kinase (PI-3K). These compounds potentiate the cytotoxicity of ionizing radiation in vitro and are potential anticancer agents (Cano et al., 2013).

  • Antitubercular Activity : Novel dibenzo[b,d]thiophene tethered imidazo[1,2-a]pyridine carboxamides have been synthesized and evaluated for antitubercular activity. Some of these compounds demonstrated potent activity against Mycobacterium tuberculosis with low cytotoxicity, indicating their potential as antimycobacterial agents (Pulipati et al., 2016).

  • Geochemical Analysis : Phenyldibenzo[b,d]thiophenes have been identified in sedimentary rocks, bitumen, and hydrothermal petroleum, contributing to the understanding of organic matter maturity and geological processes (Marynowski et al., 2002).

  • Field-Effect Transistors : Dibenzo[b,d]thiophene-based oligomers with carbon–carbon unsaturated bonds have been synthesized for high-performance field-effect transistors. These compounds showed p-type behavior and high mobility, indicating their potential in electronic applications (Wang et al., 2010).

  • Hydrogen Evolution Photocatalysts : Dibenzo[b,d]thiophene sulfone co-polymers have been shown to be effective UV and visible light photocatalysts for hydrogen production. These materials rival the performance of TiO2 and are more active under visible light (Sprick et al., 2015).

Properties

IUPAC Name

dibenzothiophen-3-ylboronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BO2S/c14-13(15)8-5-6-10-9-3-1-2-4-11(9)16-12(10)7-8/h1-7,14-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVNWPIMHDTDPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C3=CC=CC=C3S2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.